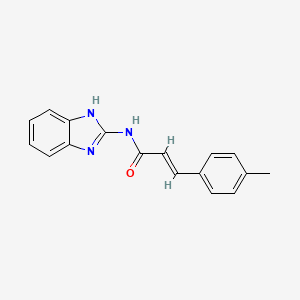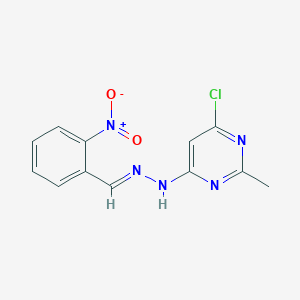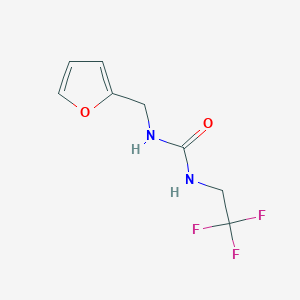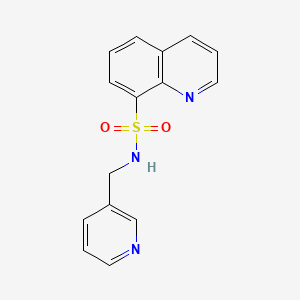
N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide, often involves strategic functionalization of the benzimidazole backbone to introduce various substituents, enhancing their biological or chemical properties. Techniques include condensation reactions, ring closure strategies, and substituent optimizations to achieve desired compounds with potential antitumor activity or other significant properties (Wang et al., 2009).
Molecular Structure Analysis
Benzimidazole derivatives exhibit a wide range of molecular conformations depending on their substitution patterns. Crystal structure determination of these compounds reveals insights into their planarity, molecular interactions, and potential binding modes. Such analyses are crucial for understanding their interaction with biological targets or their chemical reactivity (Hranjec et al., 2010).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, including electrophilic substitution and interactions with nucleophiles, dictated by their functional groups and electronic structure. These reactions are foundational for further chemical modifications and enhancing their utility in different scientific applications (Hranjec et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are essential for their formulation and application in various scientific fields. Detailed investigations into these aspects help in tailoring the compounds for specific uses (El’chaninov et al., 2016).
Chemical Properties Analysis
Benzimidazole derivatives exhibit a range of chemical properties, including reactivity towards different chemical reagents, stability under various conditions, and potential for chemical transformations. These properties are crucial for their application in synthetic chemistry and other areas of research. Understanding these chemical properties enables the design and synthesis of novel compounds with desired functionalities (Morgan et al., 1990).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents : A series of benzimidazolyl benzamides and acrylamides, including compounds structurally similar to N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide, have been synthesized and shown to possess significant antimicrobial activities against various bacteria and fungi. These compounds were found to be more effective than standard drugs in some cases (Rajanarendar et al., 2008).
Histone Deacetylase Inhibitors : Benzimidazole and imidazole inhibitors have been synthesized, including N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, which were found to be potent inhibitors of human histone deacetylases. These compounds have shown significant biological activity, including induction of hyperacetylation of histones and p21(waf), and efficacy in human tumor xenograft models (Bressi et al., 2010).
Anti-tubercular Agents : Benzimidazole derivatives have been evaluated for their anti-tubercular activity against different strains of mycobacterium species. These compounds have undergone characterization through various analytical techniques and have shown promising results in combating tuberculosis (Manivannan, 2019).
Molecular Docking Studies : Molecular docking studies have been conducted on N-benzimidazol-1-yl-methyl-benzamide derivatives to determine their interaction with microbial protein. These studies are crucial in understanding how these compounds can be used as effective antimicrobial agents (Sethi et al., 2016).
Antioxidant Properties : Research has been conducted on benzimidazole derivatives to evaluate their antioxidant properties. These studies are significant in understanding the potential of these compounds in reducing oxidative stress in biological systems (Kuş et al., 2004).
Corrosion Inhibition : Benzimidazole derivatives have been explored for their corrosion inhibition properties. This research is beneficial for industrial applications, especially in protecting metals against corrosion (Yadav et al., 2013).
Mecanismo De Acción
The mechanism of action of “N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide” and similar compounds often involves their role as allosteric activators of human glucokinase (GK) . This activation can lead to significant hypoglycemic effects, making these compounds potential therapeutic agents for type-2 diabetes (T2D) .
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide” and similar compounds could involve the design of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .
Propiedades
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-8-13(9-7-12)10-11-16(21)20-17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H2,18,19,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZYUPNJFXEPM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(4-methylphenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)


![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)